Cas no 863868-29-5 (4-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Benzonitrile)

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronic ester derivative featuring a fluorine-substituted aromatic ring and a nitrile functional group. This compound is widely utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures in pharmaceutical and materials science research. The presence of the dioxaborolane moiety enhances stability and handling under ambient conditions, while the electron-withdrawing fluoro and nitrile groups contribute to its reactivity in selective transformations. Its high purity and consistent performance make it a reliable choice for applications in medicinal chemistry and organoboron synthesis. Proper storage under inert conditions is recommended to maintain stability.
4-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Benzonitrile structure
863868-29-5 structure
Product Name:4-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Benzonitrile
CAS No:863868-29-5
MF:C13H15BFNO2
MW:247.073107004166
MDL:MFCD07437899
CID:1855946
PubChem ID:53426612
Update Time:2025-06-15

4-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Benzonitrile Chemical and Physical Properties

Names and Identifiers

    • Benzonitrile, 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
    • 5-CYANO-2-FLUOROPHENYLBORONIC ACID PINACOL ESTER
    • MFCD07437899
    • DTXSID10699287
    • 4-FLUORO-3-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZONITRILE
    • SY270851
    • MB04653
    • 5-Cyano-2-fluorophenylboronic acid, pinacol ester
    • EN300-12595852
    • TQP1170
    • Z2049750584
    • PS-16099
    • AKOS027425856
    • SCHEMBL15549421
    • 863868-29-5
    • 4-FLUORO-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL) BENZONITRILE
    • E90068
    • CS-0174921
    • DTXCID70650036
    • 4-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Benzonitrile
    • MDL: MFCD07437899
    • Inchi: 1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-16)5-6-11(10)15/h5-7H,1-4H3
    • InChI Key: DCBKFUVWBRFDDD-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C#N)C=C1B1OC(C)(C)C(C)(C)O1

Computed Properties

  • Exact Mass: 247.118
  • Monoisotopic Mass: 247.118
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.2A^2

Experimental Properties

  • PSA: 42.25000
  • LogP: 1.99658

4-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Benzonitrile Pricemore >>

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4-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Benzonitrile Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:863868-29-5)4-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Benzonitrile
Order Number:A933937
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:12
Price ($):244.0/854.0
Email:sales@amadischem.com

4-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Benzonitrile Related Literature

Additional information on 4-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Benzonitrile

Research Briefing on 4-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Benzonitrile (CAS: 863868-29-5)

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 863868-29-5) is a boronic ester derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of boron-containing pharmaceuticals. Recent studies have highlighted its potential applications in targeted drug delivery, enzyme inhibition, and as a key building block in Suzuki-Miyaura cross-coupling reactions for the construction of complex molecular architectures.

The compound's unique structural features, including the electron-withdrawing fluoro and nitrile groups, enhance its reactivity and stability, making it an attractive candidate for various synthetic applications. Recent research has focused on optimizing its synthesis and exploring its utility in the development of novel therapeutic agents. For instance, studies have demonstrated its efficacy as a precursor in the synthesis of boron-based protease inhibitors, which show promise in the treatment of diseases such as cancer and viral infections.

In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the use of 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in the development of selective kinase inhibitors. The study reported that the compound's boronic ester moiety facilitates the formation of stable interactions with the active sites of target kinases, leading to enhanced inhibitory activity. These findings underscore the compound's potential as a valuable tool in the design of next-generation kinase inhibitors.

Another area of interest is the compound's role in positron emission tomography (PET) imaging. Due to the presence of the fluorine atom, it can be radiolabeled with fluorine-18, enabling its use as a PET tracer for imaging biological processes in vivo. Recent preclinical studies have explored its application in tracking the distribution and metabolism of boron-containing drugs, providing valuable insights into their pharmacokinetics and pharmacodynamics.

Despite its promising applications, challenges remain in the large-scale synthesis and purification of 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. Researchers are actively working on developing more efficient synthetic routes and purification techniques to address these issues. Additionally, further studies are needed to fully elucidate its mechanism of action and optimize its therapeutic potential.

In conclusion, 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile represents a promising compound in the field of chemical biology and medicinal chemistry. Its versatility as a synthetic intermediate and its potential applications in drug development and imaging make it a subject of ongoing research. Future studies will likely focus on expanding its utility and addressing the current limitations in its synthesis and application.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:863868-29-5)4-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Benzonitrile
A933937
Purity:99%/99%
Quantity:5g/25g
Price ($):244.0/854.0
Email